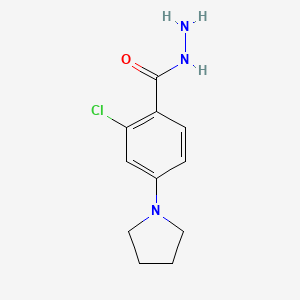

2-Chloro-4-(pyrrolidin-1-yl)benzohydrazide

Description

Contextualizing Benzohydrazide (B10538) Scaffolds in Modern Medicinal Chemistry

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. nih.govthepharmajournal.com This class of compounds, characterized by a benzene (B151609) ring attached to a hydrazide group (-CONHNH2), has been the subject of extensive research, leading to the development of numerous agents with a wide array of therapeutic applications. thepharmajournal.com

Hydrazones, derived from the condensation of hydrazides with aldehydes or ketones, are known to exhibit a broad spectrum of biological effects, including anticonvulsant, antidepressant, analgesic, anti-inflammatory, and antimicrobial properties. nih.gov The benzohydrazide moiety itself is a key feature in several established drugs, underscoring its clinical significance. thepharmajournal.com For instance, Isoniazid, a cornerstone in the treatment of tuberculosis, features a hydrazide functional group that is crucial for its antimycobacterial action. nih.gov

The diverse biological profile of benzohydrazide derivatives stems from their ability to form stable complexes with metal ions and to participate in hydrogen bonding interactions with various biological targets, such as enzymes and receptors. mdpi.com Researchers have synthesized and evaluated numerous benzohydrazide derivatives, demonstrating their potential as anticancer, antibacterial, and antifungal agents. thepharmajournal.comderpharmachemica.com

The Significance of Pyrrolidine (B122466) Moieties in Pharmaceutical Agents

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is another cornerstone of medicinal chemistry. mdpi.com Its prevalence in a multitude of natural products and synthetic drugs highlights its importance in drug design. mdpi.com The non-planar, three-dimensional structure of the pyrrolidine ring allows for a more comprehensive exploration of pharmacophore space, a critical aspect in achieving target specificity and potency.

The pyrrolidine scaffold is a key component in a variety of approved drugs with diverse therapeutic applications, including antiviral and migraine medications. mdpi.com The amino acids proline and hydroxyproline, which are fundamental building blocks of proteins, are derivatives of pyrrolidine. mdpi.com This inherent biocompatibility, coupled with the stereochemical complexity that can be introduced into the pyrrolidine ring, makes it an attractive moiety for medicinal chemists. The stereoisomers of pyrrolidine-containing compounds can exhibit distinct biological profiles due to differential binding to enantioselective proteins.

Research Rationale and Current Gaps Pertaining to 2-Chloro-4-(pyrrolidin-1-yl)benzohydrazide

The chemical structure of this compound, which combines the promising benzohydrazide scaffold with the valuable pyrrolidine moiety, presents a compelling case for its investigation. The chlorine atom at the 2-position of the benzene ring can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and pharmacokinetic profile. The pyrrolidine ring at the 4-position further adds to the structural complexity and potential for specific biological interactions.

Despite the individual merits of its components, a thorough search of the scientific literature reveals a significant gap in the research pertaining specifically to this compound. While the corresponding benzoic acid precursor, 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid, is commercially available, its conversion to the benzohydrazide and subsequent biological evaluation appear to be unreported. alchempharmtech.com

This lack of dedicated research presents a clear opportunity for scientific exploration. The synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities, could lead to the discovery of a novel therapeutic agent. The established biological profiles of related benzohydrazide and pyrrolidine derivatives suggest that this compound could exhibit a range of pharmacological effects, including but not limited to, antimicrobial, anticancer, or anti-inflammatory activities. The following tables present data on related compounds, illustrating the potential biological activities that could be explored for this compound.

Table 1: Biological Activities of Representative Benzohydrazide Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazides | Anticancer | thepharmajournal.com |

| 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides | Antimycobacterial | thepharmajournal.com |

| N'-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-substituted benzohydrazide | Antibacterial | thepharmajournal.com |

| N'-substituted benzylidene benzohydrazide-1,2,3-triazoles | α-glucosidase inhibitors | nih.gov |

Table 2: Examples of Pyrrolidine-Containing Drugs and Their Applications

| Drug Name | Therapeutic Application | Reference |

|---|---|---|

| Eletriptan | Migraine Treatment | mdpi.com |

| Vildagliptin | DPP-IV Inhibitor (for Diabetes) | beilstein-journals.org |

| (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide | Investigational (e.g., in oncology) | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-pyrrolidin-1-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c12-10-7-8(15-5-1-2-6-15)3-4-9(10)11(16)14-13/h3-4,7H,1-2,5-6,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTCWOZUJKWICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Elucidation and Methodological Approaches for 2 Chloro 4 Pyrrolidin 1 Yl Benzohydrazide

Strategic Retrosynthesis and Identification of Precursor Modules

The retrosynthetic analysis of 2-Chloro-4-(pyrrolidin-1-yl)benzohydrazide dissects the molecule into key precursor modules. The primary disconnection occurs at the hydrazide moiety, identifying 2-chloro-4-(pyrrolidin-1-yl)benzoic acid as a principal precursor. This benzoic acid derivative can be further deconstructed through the disconnection of the pyrrolidine (B122466) ring and the chloro-substituent.

A plausible retrosynthetic pathway is as follows:

Target Molecule: this compound

Precursor 1: 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid. This can be obtained from its corresponding ester or acyl chloride.

Precursor 2: 2-Chloro-4-fluorobenzoic acid or 2,4-dichlorobenzoic acid. These serve as the foundational aromatic ring, with a leaving group at the 4-position for the introduction of the pyrrolidine ring via nucleophilic aromatic substitution.

Precursor 3: 4-Amino-2-chlorobenzoic acid. An alternative precursor where the amino group can be transformed, though direct alkylation with a pyrrolidine precursor might be challenging.

Starting Materials: Commercially available dichlorobenzoic acids or aminobenzoic acids serve as the ultimate starting points. For instance, 4-aminobenzoic acid can be a viable starting material, which would then require chlorination and subsequent introduction of the pyrrolidine ring.

Optimization of Synthetic Pathways to this compound

The synthesis of this compound can be approached through several optimized pathways, focusing on the key steps of halogenation, pyrrolidine ring introduction, and hydrazide bond formation.

Halogenation Strategies at the Benzene (B151609) Ring

The introduction of the chlorine atom at the 2-position of the benzoic acid backbone is a critical step. Direct chlorination of 4-aminobenzoic acid can be challenging due to the activating nature of the amino group, which can lead to multiple chlorination products and even ring degradation under harsh conditions. A more controlled approach involves the chlorination of a protected precursor, such as 4-acetylaminobenzoic acid, which directs chlorination to the positions ortho and meta to the acetylamino group. researchgate.net Subsequent deprotection would yield the desired 4-amino-3-chlorobenzoic acid.

Alternatively, starting with a pre-halogenated compound like 2,4-dichlorobenzoic acid provides a more direct route, where the regioselectivity of the subsequent pyrrolidine substitution is controlled by the electronic effects of the existing substituents. oup.com

Pyrrolidine Ring Introduction and Functionalization

The introduction of the pyrrolidine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this step, a dihalogenated benzoic acid derivative, such as methyl 2,4-dichlorobenzoate, is reacted with pyrrolidine. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position due to the electron-withdrawing effect of the carboxyl group, which stabilizes the Meisenheimer intermediate. libretexts.org

The reaction conditions for this substitution are crucial and often require elevated temperatures and a suitable solvent. The use of a base may also be necessary to neutralize the hydrogen chloride formed during the reaction.

| Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,4-Dinitrochlorobenzene and Piperidine | Alcohol | Room Temp. | - | cdnsciencepub.com |

| 2,4-Dichlorobenzoate and Amines | Methanol/Benzene | 25-45 | - | researchgate.net |

This table presents data for analogous nucleophilic aromatic substitution reactions to illustrate typical conditions.

Hydrazide Bond Formation Methodologies

The final step in the synthesis is the formation of the hydrazide bond. This is a well-established transformation in organic chemistry and can be achieved through several methods. The most common approach involves the reaction of the corresponding ester, typically a methyl or ethyl ester of 2-chloro-4-(pyrrolidin-1-yl)benzoic acid, with hydrazine (B178648) hydrate. biointerfaceresearch.comthepharmajournal.com This reaction is usually carried out in an alcoholic solvent, such as ethanol, and often requires refluxing for several hours.

Alternatively, the benzoic acid can be converted to its more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with hydrazine. This method is often faster and can be performed at lower temperatures.

| Starting Material | Reagent | Solvent | Conditions | Reference |

| Methyl Benzoate | Hydrazine Hydrate | Ethanol | Reflux | researchgate.net |

| 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanoic acid ester | Hydrazine Hydrate | Methanol | Reflux | nih.gov |

| 4-Methoxybenzohydrazide | 3,4,5-Trimethoxybenzaldehyde | Aqueous | - | derpharmachemica.com |

This table provides examples of hydrazide formation from various starting materials.

Reaction Mechanism Postulations and Kinetic Studies

The key reaction for the introduction of the pyrrolidine ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

Addition of the Nucleophile: The pyrrolidine molecule, acting as a nucleophile, attacks the carbon atom bearing the leaving group (a halogen, typically chlorine or fluorine) at the 4-position of the benzene ring. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of an electron-withdrawing group (like the carboxyl group) ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion.

Kinetic studies of analogous SNAr reactions have shown that the first step, the formation of the Meisenheimer complex, is typically the rate-determining step. The rate of reaction is influenced by the nature of the leaving group, the nucleophile, and the solvent. For the reaction of 2,4-dinitrochlorobenzene with various amines, the reactions are generally second order. cdnsciencepub.com In some cases, particularly with primary aromatic amines in aprotic solvents, a third-order dependence on the amine concentration has been observed, suggesting that amine aggregates may act as the nucleophile. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Confirmation

The structural confirmation of this compound relies on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: The IR spectrum of a benzohydrazide (B10538) typically shows characteristic absorption bands. For the target molecule, the following peaks would be expected:

N-H stretching vibrations in the range of 3200-3400 cm⁻¹.

A strong C=O (amide I) stretching band around 1630-1680 cm⁻¹.

C-N stretching vibrations.

Aromatic C-H and C=C stretching bands. derpharmachemica.comaip.orgderpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide detailed information about the structure. Expected signals would include:

Aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the chloro and pyrrolidinyl substituents.

Protons of the pyrrolidine ring, typically appearing as multiplets in the aliphatic region.

Protons of the hydrazide group (NH and NH₂), which may appear as broad singlets and their chemical shifts can be solvent-dependent. beilstein-journals.orgchemicalbook.com

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts would be characteristic of the aromatic, pyrrolidine, and carbonyl carbons. The presence of rotamers can sometimes be observed in the NMR spectra of similar compounds due to restricted rotation around the amide bond. beilstein-journals.orgrsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. The high-resolution mass spectrum (HRMS) would confirm the elemental composition of the molecule. nih.govderpharmachemica.com

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which can be compared with the calculated values for the proposed molecular formula to confirm its purity and composition. beilstein-journals.org

Comprehensive Biological Evaluation of 2 Chloro 4 Pyrrolidin 1 Yl Benzohydrazide

Antimicrobial Profiling3.1.1. Broad-Spectrum Antibacterial Activity Assessments3.1.1.1. Against Gram-Positive Bacterial Pathogens3.1.1.2. Against Gram-Negative Bacterial Pathogens3.1.2. Antifungal Efficacy Against Clinically Relevant Fungi3.1.3. Detailed Antimycobacterial Investigations3.1.3.1. Inhibition of Mycobacterium tuberculosis Strains

Without primary research data from laboratory-based assays such as minimum inhibitory concentration (MIC) or zone of inhibition studies specifically for 2-Chloro-4-(pyrrolidin-1-yl)benzohydrazide, any discussion of its biological activity would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the comprehensive biological evaluation of this compound, as outlined, cannot be completed at this time due to the absence of published research findings.

Detailed Antimycobacterial Investigations

Mechanistic Studies on Mycobacterial Enzyme Targets (e.g., Enoyl ACP Reductase, Dihydrofolate Reductase)

The antitubercular potential of benzohydrazide (B10538) derivatives is often linked to their ability to inhibit crucial enzymes within Mycobacterium tuberculosis (Mtb). Key targets include Enoyl-ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR), both of which are vital for bacterial survival. nih.govnih.gov InhA is a critical enzyme in the type II fatty acid biosynthesis pathway, responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govrcsb.org DHFR is involved in the folic acid synthesis pathway, which is necessary for the production of nucleotides and certain amino acids.

Studies on structurally related pyrrolyl benzohydrazides have demonstrated their potential as inhibitors of InhA. nih.gov Molecular docking investigations into a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl) benzohydrazides revealed binding interactions within the active sites of both DHFR and InhA. nih.gov These findings suggest that the benzohydrazide scaffold can serve as a platform for developing dual inhibitors, potentially leading to more potent antitubercular agents. The inhibition of these enzymes disrupts essential metabolic pathways, ultimately hindering the growth and replication of the mycobacteria. nih.govnih.gov

Oncological and Antiproliferative Activity Assessment

The antiproliferative activity of benzohydrazide derivatives has been evaluated against various human cancer cell lines. A closely related compound, identified as C8 [N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide], has demonstrated notable cytotoxicity against lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines. mdpi.com The efficacy of this compound was quantified by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

In vitro assessments using the MTT proliferation assay showed that compound C8 exhibited significant cytotoxic effects against all three tested cell lines. mdpi.com The IC50 values indicate a dose-dependent inhibition of cancer cell proliferation, highlighting the potential of this chemical scaffold in oncology research. mdpi.com

| Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 14.89 ± 0.04 |

| MCF-7 | Breast Adenocarcinoma | 24.38 ± 0.05 |

| HepG2 | Hepatocellular Carcinoma | 29.21 ± 0.02 |

Further mechanistic studies have revealed that the cytotoxic effects of benzohydrazide derivatives are associated with the disruption of the cell cycle and the induction of programmed cell death, or apoptosis. nih.gov Inadequate apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation. nih.gov

Treatment of A549 lung cancer cells with the related compound C8 [N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide] was found to cause a significant arrest of the cell cycle at the G2/M phase. mdpi.com Flow cytometry analysis showed that after 24 hours of treatment with 10 μM of C8, the percentage of cells in the G2/M phase increased to 39.48%, compared to just 9.34% in untreated cells. mdpi.com This blockage prevents the cells from proceeding to mitosis, thereby inhibiting proliferation.

Furthermore, the compound was shown to be a potent inducer of apoptosis. An annexin V-FITC/PI assay demonstrated a substantial increase in the percentage of apoptotic A549 cells following treatment with C8. The apoptotic cell population rose from 6.27% in the control group to 60.52% in the treated group, confirming that the compound's anticancer activity is mediated through the activation of apoptotic pathways. mdpi.com

Polo-like kinase 1 (PLK1) has been identified as a key oncogenic protein target for benzohydrazide derivatives. mdpi.com PLK1 is a crucial regulator of multiple stages of mitosis, and its overexpression is common in many types of cancer, making it an attractive target for anticancer therapies. nih.govresearchgate.net

In silico screening of nineteen anti-tubercular pyrrolyl benzohydrazide derivatives identified a potent interaction with PLK1. mdpi.com Specifically, the compound C8 [N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide] was highlighted as a promising inhibitor. Molecular dynamics simulations of the C8-PLK1 protein complex indicated a stable interaction over a 100 ns trajectory, supporting the hypothesis that PLK1 is a direct target. mdpi.com The inhibition of PLK1 disrupts mitotic progression, leading to cell cycle arrest and apoptosis, which aligns with the observed cellular effects of the compound. mdpi.comnih.gov

Exploration of Other Pharmacological Modalities

Beyond antibacterial and anticancer activities, related chemical structures have been investigated for their antiviral potential. A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as potent inhibitors of Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections. nih.gov

The mechanism of antiviral action for these compounds involves the suppression of both viral replication and the host's inflammatory response to the infection. nih.gov Studies showed that these molecules inhibited RSV-induced activation of the transcription factors IRF3 and NF-κB. By blocking these pathways, the compounds reduced the production of pro-inflammatory cytokines and chemokines. Specifically, the most potent analogues were found to decrease the RSV-induced phosphorylation of IRF3 and the p65 subunit of NF-κB, key steps in their activation. nih.gov This dual action of inhibiting viral replication and mitigating associated inflammation suggests a promising therapeutic strategy for viral infections. nih.gov Additionally, other derivatives containing pyrrolidine (B122466) and hydrazine-carbothioamide elements have shown inhibitory activity against the yellow fever virus. nuph.edu.ua

Antioxidant Capacity Determination

The evaluation of antioxidant capacity is crucial in the study of compounds like this compound, as oxidative stress is implicated in numerous pathological conditions. The hydrazide and hydrazone moieties are known to be effective at scavenging free radicals and chelating metal ions. pensoft.net The antioxidant potential of benzohydrazide derivatives is typically assessed using various in vitro assays that measure the compound's ability to neutralize reactive oxygen species (ROS).

Commonly employed methods for determining antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govnih.gov In the DPPH assay, an antioxidant compound donates a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically. nih.gov The ABTS assay is based on the reduction of the pre-generated ABTS radical cation, which also results in a measurable change in absorbance. nih.gov

The structural features of benzohydrazide derivatives, such as the presence of the -CONHNH₂ group and various substituents on the aromatic ring, play a significant role in their antioxidant activity. pensoft.net For instance, the presence of electron-donating groups, like methoxy (B1213986) or hydroxyl groups, on the benzohydrazide scaffold has been shown to enhance radical scavenging capabilities. derpharmachemica.com While specific data for this compound is not available, the following table presents representative antioxidant activity for other benzohydrazide derivatives to illustrate the typical potential of this class of compounds.

Please note: The following data is for structurally related benzohydrazide compounds and is intended to be illustrative of the antioxidant potential of this chemical class, as specific experimental values for this compound are not publicly available.

| Compound Derivative | Assay | Activity Metric | Result |

|---|---|---|---|

| 4-Hydroxybenzhydrazide-hydrazone (ohbh4) | DPPH Scavenging (%) | % Inhibition @ 1 mg/mL | ~46% |

| 2-(Benzamido) benzohydrazide derivative (04) | DPPH Scavenging (%) | % Scavenging | 95.06% |

| 2-(Benzamido) benzohydrazide derivative (10) | DPPH Scavenging (%) | % Scavenging | 82.55% |

| 4-Methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide (T1) | DPPH Scavenging | Qualitative | High Activity |

Anti-Inflammatory Efficacy and Associated Pathways

The benzohydrazide and hydrazone scaffolds are integral to many compounds exhibiting significant anti-inflammatory properties. nih.govnih.gov Inflammation is a complex biological response involving various enzymes and signaling molecules. Key targets for anti-inflammatory drugs include the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid. nih.gov

Hydrazone derivatives have been widely investigated as inhibitors of COX-1 and COX-2 enzymes. nih.gov While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation. nih.govmdpi.com Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to minimize gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Some hydrazones have also been identified as dual inhibitors of both COX and 5-LOX pathways, which may offer a broader spectrum of anti-inflammatory action and a better safety profile. nih.govscilit.com

Beyond enzyme inhibition, the anti-inflammatory mechanisms of this class of compounds can also involve the modulation of pro-inflammatory cytokines and other mediators. Studies have shown that certain derivatives can reduce the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in inflammatory models. nih.govnih.govmdpi.com The anti-inflammatory potential of this compound would likely involve one or more of these pathways.

Please note: The following data is for structurally related compounds and illustrates the typical anti-inflammatory activity of the hydrazone and pyrrolo-pyridine chemical classes. Specific experimental values for this compound are not publicly available.

| Compound Class/Derivative | Target | Activity Metric | Result |

|---|---|---|---|

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Cpd. A) | COX-1 | IC₅₀ (µM) | 0.14 ± 0.01 |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Cpd. A) | COX-2 | IC₅₀ (µM) | 11.5 ± 0.9 |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Cpd. E) | COX-1 | IC₅₀ (µM) | 0.72 ± 0.05 |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Cpd. E) | COX-2 | IC₅₀ (µM) | 0.43 ± 0.04 |

| Meloxicam (Reference) | COX-1 | IC₅₀ (µM) | 0.48 ± 0.03 |

| Meloxicam (Reference) | COX-2 | IC₅₀ (µM) | 4.4 ± 0.3 |

Structure Activity Relationship Sar and Molecular Design Strategies of 2 Chloro 4 Pyrrolidin 1 Yl Benzohydrazide Analogs

Elucidation of Key Structural Features for Biological Activity

The molecular architecture of 2-Chloro-4-(pyrrolidin-1-yl)benzohydrazide suggests several key structural features that are likely crucial for its biological activity. These can be broken down into three main components: the substituted phenyl ring, the hydrazide linker, and the pyrrolidine (B122466) moiety.

The Substituted Phenyl Ring: The phenyl ring is substituted with a chlorine atom at the 2-position and a pyrrolidin-1-yl group at the 4-position. The nature and position of these substituents are critical.

2-Chloro Substituent: The chlorine atom is an electron-withdrawing group and its position can influence the electronic properties and conformation of the entire molecule. Its presence may be vital for creating specific interactions, such as halogen bonds, with a biological target. Studies on related benzohydrazide (B10538) derivatives have shown that halogen substituents on the phenyl ring can play a crucial role in their biological activities.

4-Pyrrolidin-1-yl Substituent: The pyrrolidine ring at the 4-position is a cyclic amine that can act as a hydrogen bond acceptor. Its presence significantly impacts the molecule's polarity, solubility, and potential to interact with receptor sites. The nitrogen atom of the pyrrolidine ring is basic and can be protonated at physiological pH, which could be important for ionic interactions with the target. The pyrrolidine scaffold is a common feature in many biologically active compounds due to its ability to introduce conformational rigidity and provide a vector for substitution.

The Benzohydrazide Core: The -CONHNH- group is a key structural motif. The hydrazide linker is a versatile pharmacophore known to be involved in hydrogen bonding and metal chelation. The arrangement of the carbonyl group and the two nitrogen atoms allows for multiple points of interaction with a biological target. This core structure is present in numerous compounds with a wide range of biological activities, including antimicrobial and enzyme inhibitory effects.

Interactive Data Table: Key Structural Features and Their Potential Roles

| Structural Feature | Potential Role in Biological Activity |

| 2-Chloro Group | Halogen bonding, electronic effects, conformational restriction |

| 4-Pyrrolidin-1-yl Group | Hydrogen bond acceptor, basic center for ionic interactions, conformational anchor |

| Benzohydrazide Linker | Hydrogen bonding (donor and acceptor), potential for metal chelation |

Systematic Structural Modifications and Their Biological Impact

To explore the SAR of this compound analogs, systematic structural modifications can be undertaken on each of the key structural features. The biological impact of these changes would provide valuable insights into the requirements for optimal activity.

Modifications of the Phenyl Ring:

Position and Nature of the Halogen: Moving the chlorine atom to the 3- or 5-position, or replacing it with other halogens (e.g., fluorine, bromine) would help to understand the importance of its position and nature. For instance, replacing chlorine with a more electronegative fluorine atom could alter the electronic landscape of the ring and its interaction capabilities.

Variation of the 4-Amino Substituent: The pyrrolidine ring could be replaced with other cyclic amines of varying ring sizes (e.g., piperidine, azetidine) or with acyclic amines (e.g., dimethylamino, diethylamino). These changes would probe the spatial and conformational requirements of the binding pocket.

Modifications of the Hydrazide Linker:

N'-Substitution: The terminal nitrogen of the hydrazide can be substituted with various alkyl or aryl groups. This is a common strategy in the design of hydrazone derivatives, which often exhibit enhanced biological activity compared to the parent hydrazide. The nature of the substituent would influence the lipophilicity, steric profile, and hydrogen bonding capacity of the molecule.

Replacement of the Hydrazide: The hydrazide moiety could be replaced with other linkers, such as an amide or a reversed amide, to assess the importance of the specific hydrogen bonding pattern provided by the hydrazide.

Research Findings on Related Benzohydrazide Analogs

| Modification | Observed Biological Impact in Related Compounds |

| Altering Phenyl Ring Substituents | Significant changes in activity, indicating the importance of electronic and steric factors. |

| N'-alkylation/arylation of Hydrazide | Often leads to increased potency due to additional interactions with the target. |

| Replacement of Pyrrolidine | Can affect potency and selectivity depending on the target's topology. |

Rational Design Principles for Optimizing Potency and Selectivity

Based on the understanding of the key structural features and the potential impact of their modification, several rational design principles can be proposed to optimize the potency and selectivity of this compound analogs.

Bioisosteric Replacements: The chlorine atom could be replaced with other bioisosteres, such as a trifluoromethyl group, to enhance metabolic stability and binding affinity. Similarly, the pyrrolidine ring could be replaced with other five-membered heterocyclic rings (e.g., tetrahydrofuran, thiazolidine) to fine-tune the electronic and steric properties.

Conformational Restriction: Introducing conformational constraints, for example by incorporating the hydrazide linker into a ring system, could lock the molecule into a bioactive conformation, potentially leading to increased potency and selectivity.

Structure-Based Design: If the threedimensional structure of the biological target is known, computational methods such as molecular docking can be employed to design analogs that fit optimally into the binding site. This approach allows for the rational introduction of functional groups that can form specific favorable interactions with the target, thereby enhancing affinity and selectivity. For instance, if a hydrophobic pocket is identified near the 2-position of the phenyl ring, extending the substituent at this position with a lipophilic group could be a viable strategy.

The systematic application of these design principles, coupled with iterative cycles of synthesis and biological evaluation, is a powerful approach to developing potent and selective drug candidates based on the this compound scaffold.

Advanced Computational and Theoretical Studies on 2 Chloro 4 Pyrrolidin 1 Yl Benzohydrazide

Molecular Docking Simulations to Elucidate Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in understanding the potential mode of action for compounds like 2-Chloro-4-(pyrrolidin-1-yl)benzohydrazide. Studies on structurally related benzohydrazide (B10538) derivatives have been conducted to explore their binding interactions within the active sites of various enzymes, particularly those relevant to antibacterial and antitubercular activity, such as enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR). nih.govconnectjournals.comresearchgate.net These simulations help identify the specific forces—including hydrogen bonding, hydrophobic interactions, and electrostatic interactions—that govern the formation of a stable ligand-receptor complex. researchgate.netnih.gov

Docking simulations reveal that benzohydrazide derivatives fit into specific binding pockets of their target enzymes, forming critical interactions with key amino acid residues. For instance, in the active site of the InhA enzyme, a common target for antitubercular agents, analogs of this compound have shown the potential to form multiple hydrogen bonds. nih.govresearchgate.net

Key interactions observed for similar compounds include:

Hydrogen Bonding: The oxygen and nitrogen atoms within the benzohydrazide scaffold are crucial for forming hydrogen bonds. Studies have shown interactions with residues such as TYR158 and the cofactor NAD+. nih.govnih.gov In some cases, the oxygen atom of the methoxy (B1213986) group has been observed to form a hydrogen bond with MET98. nih.gov

Pi-Interactions: The aromatic rings present in the molecule can engage in various pi-stacking and pi-anion interactions. For example, pi-pi T-shaped interactions have been observed with residues like Phe:157 and His:348, while pi-anion interactions may occur with residues like Glu:276. nih.gov

| Amino Acid Residue | Enzyme Target | Type of Interaction | Reference |

|---|---|---|---|

| TYR158 | InhA | Hydrogen Bonding | nih.gov |

| MET98 | InhA | Hydrogen Bonding | nih.gov |

| Glu:276 | α-Glucosidase | Hydrogen Bonding, Pi-Anion | nih.gov |

| His:348 | α-Glucosidase | Pi-Pi T-shaped | nih.gov |

| ARG32 / ARG60 | DHFR | Hydrogen Bonding | nih.gov |

Molecular docking simulations also provide a quantitative estimation of the binding affinity between a ligand and its receptor, typically expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net These scores represent a summary of all intermolecular forces and are used to rank potential drug candidates. nih.govresearchgate.net Lower binding energy values generally indicate a more stable and favorable ligand-receptor complex. For a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, docking scores were reported to be in the range of 6.73 to 4.44, indicating significant binding interactions with the InhA enzyme. nih.govresearchgate.net

| Compound Series | Enzyme Target | Predicted Affinity (Docking Score) | Reference |

|---|---|---|---|

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | InhA | 6.73–4.44 | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Glucosidase | -7.2 to -8.0 kcal/mol | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are valuable for predicting the activity of new, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. nih.gov These models correlate biological activity with various physicochemical properties known as descriptors. nih.govijpsr.com

QSAR models can be developed in two or three dimensions, each providing different insights into the structural requirements for activity.

2D-QSAR: These models correlate biological activity with 2D structural descriptors. nih.gov These descriptors can include physicochemical properties (e.g., hydrophobicity via ClogP), electronic parameters, and topological indices (e.g., Topological Polar Surface Area - TPSA, Galvez topological charge indices). nih.govijpsr.com Multiple Linear Regression (MLR) is a common statistical method used to generate 2D-QSAR models. chalcogen.ro For antibacterial agents, studies have shown that parameters like hydrophobicity, aqueous solubility (LogS), molar refractivity, and hydrogen bond acceptors have a significant correlation with activity. nih.gov

3D-QSAR: These models consider the three-dimensional conformation of molecules and their interaction fields. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. nih.gov These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity, providing a more detailed guide for structural modification. nih.gov

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. nih.govresearchgate.net This involves both internal validation (using the training set of compounds) and external validation (using an independent test set). researchgate.net Key statistical parameters are used to evaluate the model's quality.

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Coefficient of Determination | r² | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. | A value closer to 1.0 indicates a better fit of the model to the data. nih.govchalcogen.ro |

| Cross-validated Correlation Coefficient | q² | Assesses the internal predictive ability of the model, often determined by the leave-one-out (LOO) method. | A q² > 0.5 is generally considered proof of reasonable predictive capability. nih.gov |

| Predictive r² | pred_r² | Measures the predictive power of the model on an external test set of compounds not used in model generation. | A high value (e.g., > 0.6) indicates a robust model with good external predictability. nih.gov |

| F-test value | F | Represents the statistical significance of the regression model. | A high F-value indicates a statistically significant relationship between descriptors and activity. chalcogen.ro |

Robust QSAR models are characterized by high r², q², and pred_r² values, along with a high F-test value, ensuring that the developed model is not a result of chance correlation. chalcogen.ronih.gov

Molecular Dynamics Simulations to Investigate Dynamic Binding and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.netnih.gov MD simulations are used to assess the stability of the ligand-protein complex and to validate the binding mode predicted by docking. nih.gov

A key analysis in MD simulations is the calculation of the Root Mean Square Deviation (RMSD). The RMSD of the ligand and protein backbone atoms is monitored throughout the simulation. A stable RMSD value over time suggests that the ligand remains securely bound within the active site and that the protein structure is not significantly perturbed by the ligand's presence. researchgate.net This analysis provides strong evidence for the stability of the predicted binding pose and reinforces the findings from molecular docking studies. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

In silico ADMET prediction is a crucial step in modern drug discovery, allowing for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicity profiles. Various computational models and software, such as SwissADME, pkCSM, and ADMETlab, are employed to estimate these properties based on the molecule's structure. ijcce.ac.irnih.gov These tools utilize algorithms derived from large datasets of experimentally determined properties of other molecules. While specific experimental data for this compound is not publicly available, its ADMET properties can be predicted based on its structural features and comparison with similar hydrazide derivatives. nih.gov

Detailed research findings from studies on related hydrazide and benzohydrazide derivatives suggest that these classes of compounds can exhibit favorable drug-like properties. nih.gov For instance, many synthesized hydrazone derivatives have been shown to possess good oral bioavailability. nih.gov The prediction of ADMET properties for this compound would involve calculating a range of physicochemical and pharmacokinetic parameters.

Predicted ADMET Properties of this compound

| Property | Predicted Value/Classification | Significance |

| Physicochemical Properties | ||

| Molecular Weight | 255.71 g/mol | Influences absorption and distribution. |

| LogP (Lipophilicity) | Predicted to be within an optimal range (e.g., 1-3) | Affects solubility, permeability, and plasma protein binding. ijcce.ac.ir |

| Water Solubility | Predicted to be moderately soluble | Crucial for absorption and formulation. |

| Absorption | ||

| Human Intestinal Absorption | Predicted to be high | Indicates good potential for oral absorption. |

| P-glycoprotein Substrate | Prediction dependent on specific model | Determines potential for drug efflux from cells. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Prediction dependent on specific model | Indicates potential for central nervous system activity. |

| Plasma Protein Binding | Predicted to be moderate to high | Affects the free fraction of the drug available for therapeutic action. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Prediction for various isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) | Identifies potential for drug-drug interactions. |

| Excretion | ||

| Renal Clearance | Prediction dependent on specific model | Indicates the likely route and rate of elimination from the body. |

| Toxicity | ||

| AMES Mutagenicity | Predicted to be non-mutagenic | Assesses the potential to cause DNA mutations. nih.gov |

| Carcinogenicity | Predicted to be non-carcinogenic | Provides an early alert for potential long-term toxicity. nih.gov |

| hERG Inhibition | Prediction dependent on specific model | Assesses the risk of cardiac toxicity. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. nih.gov For this compound, DFT calculations can provide valuable information about its molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). researchgate.net These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p). nih.govresearchgate.net

The optimized molecular structure from DFT calculations reveals bond lengths, bond angles, and dihedral angles, confirming the stability of the compound's conformation. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A larger energy gap suggests higher stability and lower reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the hydrazide group and the chlorine atom, and positive potential around the hydrogen atoms of the amine and hydrazide groups. nih.gov

Quantum Chemical Properties of this compound (Theoretical)

| Parameter | Theoretical Value/Description | Significance |

| Optimized Geometry | ||

| Conformation | Likely a stable, non-planar structure. mdpi.com | Determines how the molecule interacts with biological targets. |

| Frontier Molecular Orbitals | ||

| HOMO Energy | Calculated value (e.g., in eV) | Indicates electron-donating ability. |

| LUMO Energy | Calculated value (e.g., in eV) | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | Calculated value (e.g., in eV) | Correlates with chemical reactivity and stability. researchgate.net |

| Global Reactivity Descriptors | ||

| Ionization Potential | Calculated from HOMO energy | Energy required to remove an electron. |

| Electron Affinity | Calculated from LUMO energy | Energy released when an electron is added. |

| Electronegativity (χ) | (IP + EA) / 2 | Measures the ability to attract electrons. |

| Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity. |

| Molecular Electrostatic Potential (MEP) | ||

| Electrophilic Regions | Typically around N-H and C=O groups. researchgate.netnih.gov | Sites for interaction with electron-rich species. |

| Nucleophilic Regions | Typically around the oxygen and nitrogen atoms. researchgate.netnih.gov | Sites for interaction with electron-deficient species. |

Mechanistic Investigations and Cellular Pathway Elucidation for 2 Chloro 4 Pyrrolidin 1 Yl Benzohydrazide

Identification of Specific Cellular and Molecular Targets

Research into pyrrolyl benzohydrazide (B10538) derivatives has identified several potential cellular and molecular targets, primarily in the context of antimicrobial and anticancer research. While direct studies on 2-Chloro-4-(pyrrolidin-1-yl)benzohydrazide are limited, the examination of structurally similar compounds provides significant insights into its likely mechanisms of action.

A primary area of investigation for pyrrolyl benzohydrazides is their activity as inhibitors of enzymes crucial for bacterial survival. Notably, derivatives of this class have been synthesized and screened for their ability to target the enoyl-acyl carrier protein (ACP) reductase (InhA). nih.govconnectjournals.com InhA is a vital enzyme in the type II fatty acid biosynthetic pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Molecular docking studies have suggested that these compounds can fit within the binding pocket of InhA, forming hydrogen bonds with key residues such as Tyr158 and Thr196, as well as the cofactor NAD+. nih.gov

Further research has expanded the potential targets to include dihydrofolate reductase (DHFR), another critical enzyme for microbial survival. connectjournals.comnih.gov DHFR is involved in the synthesis of essential cellular components, and its inhibition can lead to cell death. nih.gov Some pyrrolyl benzohydrazide derivatives have been investigated as dual inhibitors of both InhA and DHFR, a strategy that could potentially circumvent drug resistance. nih.govnih.gov

In the realm of oncology, a closely related compound, N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide, was identified as a potential inhibitor of Polo-like kinase 1 (PLK1). mdpi.com PLK1 is a key regulator of the cell cycle, and its overexpression is associated with various cancers. nih.govnih.gov Inhibition of PLK1 can lead to mitotic arrest and apoptosis in cancer cells. researchgate.net

Additionally, a benzimidazole (B57391) derivative containing a pyrrolidinyl group, 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, was found to target tubulin. nih.govnih.gov By disrupting microtubule dynamics, this compound induced G2/M cell cycle arrest and subsequent apoptosis in prostate cancer cells. nih.govnih.gov

The following table summarizes the identified molecular targets for pyrrolyl benzohydrazide derivatives and closely related compounds.

| Compound Class/Derivative | Target Enzyme/Protein | Organism/Cell Type | Potential Therapeutic Area |

| Pyrrolyl Benzohydrazides | Enoyl-ACP Reductase (InhA) | Mycobacterium tuberculosis | Antitubercular |

| Pyrrolyl Benzohydrazides | Dihydrofolate Reductase (DHFR) | Mycobacterium tuberculosis | Antitubercular |

| N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide | Polo-like kinase 1 (PLK1) | Human Cancer Cells | Anticancer |

| 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole | Tubulin | Human Prostate Cancer Cells | Anticancer |

Modulation of Cellular Signaling Pathways

The interaction of pyrrolyl benzohydrazide derivatives with their molecular targets can trigger a cascade of events that modulate various cellular signaling pathways, ultimately leading to the observed biological effects.

In cancer cells, the inhibition of key proteins like PLK1 can have profound effects on cell cycle regulation. Inhibition of PLK1 by compounds such as N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide can induce mitotic arrest, a state where the cell is unable to complete mitosis, which can then lead to apoptosis (programmed cell death). mdpi.comresearchgate.net

A related benzimidazole derivative, 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway in prostate cancer cells. nih.govnih.gov Activation of the JNK pathway, in this context, was linked to the stimulation of mitochondria-related apoptotic cascades. nih.govnih.gov This includes the phosphorylation of Bcl-2 and Bcl-xL, downregulation of Mcl-1, and the activation of caspases-9 and -3, all of which are critical events in the intrinsic apoptotic pathway. nih.gov

Furthermore, a novel pyrrole (B145914) derivative, 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, has been identified as a dual inhibitor of carbonic anhydrase and the Wnt/β-catenin signaling pathway. nih.gov The Wnt/β-catenin pathway is crucial in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can suppress the expression of its target genes, leading to apoptosis. nih.gov

The modulation of these pathways highlights the potential for this class of compounds to interfere with fundamental cellular processes in diseased cells.

Investigation of Intracellular Accumulation and Efflux Mechanisms

The efficacy of a compound is not only dependent on its intrinsic activity against its target but also on its ability to reach and remain at the target site in sufficient concentrations. Intracellular accumulation is a key factor, which is often counteracted by cellular efflux mechanisms, particularly in bacteria.

In Gram-negative bacteria, the tripartite Resistance-Nodulation-cell Division (RND) family of efflux pumps, such as AcrAB-TolC, are major contributors to multidrug resistance. nih.gov These pumps actively transport a wide range of substrates out of the bacterial cell, reducing their intracellular concentration and thus their effectiveness. nih.govosti.gov

Interestingly, some pyrrole-based compounds have been identified as efflux pump inhibitors (EPIs). nih.gov These EPIs can block the function of efflux pumps, thereby increasing the intracellular concentration of co-administered antibiotics and restoring their activity. While there is no specific data on whether this compound itself is a substrate or an inhibitor of these pumps, the activity of other pyrrole derivatives suggests this is a plausible area for investigation. The ability of a compound to either evade efflux or inhibit it would be a significant advantage, particularly in the context of treating multidrug-resistant bacterial infections.

For instance, the arylpiperazine derivative NMP has been identified as a potent inhibitor of RND efflux pumps. nih.gov The development of pyrrolyl benzohydrazides that incorporate features of known EPIs could be a promising strategy.

Analysis of Resistance Development and Strategies for Mitigation

The emergence of drug resistance is a major challenge in the treatment of both infectious diseases and cancer. Understanding the mechanisms of resistance to a new class of compounds is crucial for their long-term viability.

For inhibitors of InhA, a common mechanism of resistance in Mycobacterium tuberculosis is the development of mutations in the inhA gene. These mutations can alter the structure of the enzyme's binding pocket, reducing the affinity of the inhibitor and rendering it less effective.

A primary strategy to combat resistance is the development of dual-target inhibitors. By simultaneously inhibiting two or more essential cellular targets, the probability of a pathogen or cancer cell developing resistance to both mechanisms at the same time is significantly reduced. nih.gov The investigation of pyrrolyl benzohydrazides as dual inhibitors of InhA and DHFR is a prime example of this approach. nih.govnih.gov

Another key strategy involves overcoming efflux-mediated resistance. As mentioned previously, the co-administration of an efflux pump inhibitor with a therapeutic agent that is a substrate for that pump can restore its efficacy. nih.gov Therefore, designing pyrrolyl benzohydrazide derivatives that also possess efflux pump inhibitory activity could be a powerful approach to combat resistance in bacteria.

The following table outlines potential resistance mechanisms and corresponding mitigation strategies for pyrrolyl benzohydrazide derivatives.

| Resistance Mechanism | Mitigation Strategy | Rationale |

| Target mutation (e.g., in inhA) | Development of dual-target inhibitors (e.g., InhA and DHFR inhibitors) | Reduces the probability of simultaneous resistance development to two independent targets. nih.gov |

| Efflux pump overexpression | Co-administration with an efflux pump inhibitor (EPI) | Increases intracellular concentration of the therapeutic agent by blocking its removal from the cell. nih.gov |

| Efflux pump overexpression | Design of compounds that are not substrates for efflux pumps | The compound can accumulate to effective concentrations within the cell without being actively removed. |

| Efflux pump overexpression | Development of single molecules with dual activity (therapeutic and EPI) | Simplifies treatment regimens and ensures the simultaneous presence of both activities at the site of action. |

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-(pyrrolidin-1-yl)benzohydrazide?

Methodological Answer: The compound is typically synthesized via hydrazide formation. A general procedure involves refluxing a methyl or ethyl ester precursor (e.g., 4-(pyrrolidin-1-yl)benzoate) with excess hydrazine hydrate (99%) in ethanol for 3–6 hours. The reaction mixture is cooled, filtered, and recrystallized from ethanol to yield the hydrazide derivative. For example, similar protocols achieved 75% yields for structurally related benzohydrazides using this approach . Key Parameters:

| Reaction Time | Solvent | Temperature | Yield |

|---|---|---|---|

| 3–6 hours | Ethanol | Reflux | 65–75% |

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization relies on spectral and thermal analysis:

- IR Spectroscopy : Key peaks include ~3191 cm⁻¹ (N-H stretch) and ~1642 cm⁻¹ (C=O stretch), confirming hydrazide formation .

- Melting Point : Determined via capillary method (e.g., 215–218°C for analogs), with deviations >5°C indicating impurities .

- Elemental Analysis : Used to validate molecular formula (e.g., C₂₀H₁₈N₄O₃) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) due to potential irritancy (H315/H319).

- Store in airtight containers at 4°C to prevent degradation.

- Dispose of waste via licensed hazardous waste services to avoid environmental contamination, as mandated for halogenated compounds .

Advanced Research Questions

Q. How can synthesis be optimized using design of experiments (DoE)?

Methodological Answer: Apply DoE to evaluate variables like solvent polarity, hydrazine stoichiometry, and reaction time. For example, a flow-chemistry approach optimized similar hydrazide syntheses by varying residence time (5–20 min) and temperature (60–100°C), achieving 90% yield at 80°C/15 min. Statistical models (e.g., ANOVA) identify critical factors while minimizing trial runs .

Q. How to resolve contradictions in reported spectral data across studies?

Methodological Answer: Discrepancies in IR or NMR data often arise from polymorphism or solvent effects. For example:

- IR Variability : Hydrazide C=O stretches may shift by ±15 cm⁻¹ in KBr vs. ATR modes .

- NMR Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; pyrrolidinyl protons show splitting differences due to hydrogen bonding . Validation Steps:

- Repeat experiments under standardized conditions.

- Cross-reference with high-resolution mass spectrometry (HR-MS) for molecular ion confirmation .

Q. What HPLC conditions are suitable for purity analysis?

Methodological Answer: Use a C18 column (4.6 × 150 mm, 5 µm) with:

Q. How to design structure-activity relationship (SAR) studies for biological activity?

Methodological Answer:

- Analog Synthesis : Modify the pyrrolidine ring (e.g., introduce methyl groups) or hydrazide moiety (e.g., arylidene substitution) to assess electronic/steric effects. For example, 4-(2,5-dimethylpyrrol-1-yl) analogs showed enhanced bioactivity due to increased lipophilicity .

- Biological Assays : Screen analogs against target enzymes (e.g., acetylcholinesterase) using Ellman’s method. IC₅₀ values correlate with substituent Hammett constants (σ) for electron-withdrawing groups .

Data Contradiction Analysis

Q. Why do yields vary significantly in scaled-up syntheses?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Small-scale reactions (<1 mmol) favor kinetic products, while larger batches (>10 mmol) may precipitate intermediates prematurely, reducing yield. Optimize stirring rate and cooling gradients for reproducibility .

- Impurity Profile : Side products (e.g., acylhydrazines) form at higher temperatures. Monitor via TLC (silica gel, ethyl acetate/hexane 1:1) and adjust reflux time accordingly .

Tables for Key Parameters

Q. Table 1: Synthetic Optimization of Hydrazide Derivatives

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Hydrazine Equiv. | 1.2–1.5 | Maximizes conversion |

| Solvent | Ethanol | Balances solubility and cost |

| Reaction Time | 4 hours | Prevents over-reduction |

Q. Table 2: Spectral Data for Common Contaminants

| Contaminant | IR Peak (cm⁻¹) | HPLC Retention Time (min) |

|---|---|---|

| Unreacted Ester | 1720 (C=O) | 5.2 |

| Acylhydrazine | 1680 (C=N) | 8.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.